Elastase Inhibition Potency vs. Optimized Analogs
2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one (Compound 85) exhibits an inhibition constant (Ki) of 97 nM against human leukocyte elastase [1]. This value is 2,309-fold lower in potency than the most potent analog in the series, 2-ethoxy-5-ethylbenzoxazinone (Compound 38), which achieves a Ki of 42 pM [1]. The substantial difference in potency illustrates the profound impact of substitution at the 2-position on elastase inhibition.
| Evidence Dimension | Inhibition constant (Ki) against human leukocyte elastase |
|---|---|
| Target Compound Data | Ki = 97 nM (Compound 85) |
| Comparator Or Baseline | 2-Ethoxy-5-ethylbenzoxazinone (Compound 38): Ki = 42 pM |
| Quantified Difference | 2,309-fold difference (97 nM vs. 0.042 nM) |
| Conditions | In vitro enzymatic assay using purified human leukocyte elastase |
Why This Matters
The moderate potency of the target compound provides a useful baseline scaffold for SAR studies where weaker inhibition is required to observe structural modifications or for applications where potent enzyme inactivation is not desired.
- [1] Krantz, A., Spencer, R. W., Tam, T. F., Liak, T. J., Copp, L. J., Thomas, E. M., & Rafferty, S. P. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 33(2), 464–479. View Source
